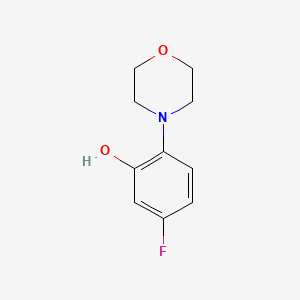

5-Fluoro-2-morpholinophenol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

5-fluoro-2-morpholin-4-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c11-8-1-2-9(10(13)7-8)12-3-5-14-6-4-12/h1-2,7,13H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVJQRJHJMJHQHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Cutting Edge Synthetic Methodologies for 5 Fluoro 2 Morpholinophenol

Strategies for Aryl Fluorination in Complex Phenolic Scaffolds

Incorporating fluorine into aromatic systems, particularly phenols, can significantly alter the physicochemical and biological properties of a molecule, such as lipophilicity, metabolic stability, and binding affinity. acs.org However, the formation of the C(sp²)–F bond is a challenging endeavor. acs.org Modern synthetic chemistry has produced several innovative approaches to achieve the selective fluorination of complex phenolic structures.

Developments in Nucleophilic Fluorination of Phenols

Nucleophilic fluorination traditionally relies on the displacement of a leaving group by a fluoride (B91410) ion. A significant advancement in this area involves the deoxyfluorination of phenols via aryl fluorosulfonate (ArOFs) intermediates. acs.orgnih.govfigshare.com Phenols are attractive starting materials due to their wide availability, often from biomass. acs.org This method converts the hydroxyl group of a phenol (B47542) into a better leaving group, facilitating nucleophilic attack by fluoride.

The process involves a two-step, one-pot reaction:

Activation of the Phenol : The phenol reacts with sulfuryl fluoride (SO₂F₂), an inexpensive commodity chemical, to form an aryl fluorosulfonate intermediate. acs.org

Fluoride Displacement : A nucleophilic fluoride source, such as tetramethylammonium (B1211777) fluoride (NMe₄F), displaces the fluorosulfonate group to yield the desired aryl fluoride. acs.orgnih.gov

This transformation proceeds under relatively mild conditions, often at room temperature, and demonstrates a broad substrate scope, tolerating various functional groups. acs.orgresearchgate.net Computational studies suggest that the carbon-fluorine bond formation occurs through a concerted transition state rather than a discrete Meisenheimer intermediate. acs.orgnih.govfigshare.com

Table 1: Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonates acs.org

| Phenol Substrate | Fluoride Source | Base/Conditions | Product | Yield (%) |

| 4-tert-Butylphenol | SO₂F₂, NMe₄F | MeCN, 60 °C | 1-tert-Butyl-4-fluorobenzene | 91 |

| Estrone | SO₂F₂, NMe₄F | MeCN, 60 °C | 3-Fluoroestrone | 72 |

| 4-Phenylphenol | SO₂F₂, NMe₄F | MeCN, 60 °C | 4-Fluoro-1,1'-biphenyl | 95 |

| 2-Naphthol | SO₂F₂, NMe₄F | MeCN, rt | 2-Fluoronaphthalene | 96 |

Advances in Electrophilic Fluorination Techniques

Electrophilic fluorination introduces a fluorine atom that behaves as an electrophile ("F+"). This approach is particularly useful for electron-rich aromatic systems like phenols. Reagents such as Selectfluor™ (F-TEDA-BF₄) are among the most versatile and widely used electrophilic fluorinating agents. arkat-usa.orgmdpi.com Selectfluor™ is a stable, easy-to-handle solid, making it practical for various applications. arkat-usa.org

The electrophilic fluorination of phenols typically yields a mixture of ortho- and para-fluorinated products. arkat-usa.org The regioselectivity can be influenced by several factors, including the solvent, temperature, and the presence of additives. Recent research has shown that ionic liquids (ILs) can act as promoters in these reactions, often accelerating the process and improving yields, especially at lower temperatures. arkat-usa.org The use of stoichiometric amounts of ionic liquids in conjunction with common organic solvents like acetonitrile (B52724) can enhance reaction rates. arkat-usa.org

Recent developments have also focused on catalytic methods to achieve regio- and enantio-selective fluorination. For instance, I(I)/I(III) catalysis has been employed for the para-selective dearomatization of phenols, guiding a fluoride nucleophile to the C4 position to generate fluorinated cyclohexadienones. rsc.org

Table 2: Electrophilic Fluorination of Phenol with Selectfluor™ arkat-usa.org

| Solvent | Additive (Ionic Liquid) | Temp (°C) | Time (h) | 2-Fluorophenol Yield (%) | 4-Fluorophenol (B42351) Yield (%) |

| MeCN | None | 20 | 24 | 29 | 15 |

| MeCN | [Bmim][BF₄] | 20 | 1 | 41 | 21 |

| CH₂Cl₂ | None | 0 | 24 | 18 | 9 |

| CH₂Cl₂ | [Bmim][BF₄] | 0 | 5 | 37 | 18 |

Exploration of Deoxyfluorination Reagents and Pathways

Deoxyfluorination is a one-step nucleophilic substitution that directly converts a hydroxyl group into a C-F bond, using readily available phenols as starting materials. acs.org This method avoids the often harsh conditions or toxic intermediates required by other fluorination strategies. organic-chemistry.org

A significant breakthrough in this area is the development of reagents like PhenoFluor and other N,N-diaryl-2-chloroimidazolium chloride derivatives. organic-chemistry.orgnih.govharvard.eduacs.org These reagents facilitate a one-step ipso-fluorination, where the fluorine atom directly replaces the hydroxyl group. organic-chemistry.orgnih.govharvard.edu The reaction mechanism is believed to involve the formation of a 2-phenoxy-imidazolium intermediate. nih.govharvard.edu A crucial aspect of this method is the role of hydrogen bonding, which, contrary to conventional nucleophilic fluorination, appears to be essential for high reaction efficiency. organic-chemistry.orgnih.govharvard.edu

These methods show remarkable functional group tolerance. nih.gov Phenols with electron-withdrawing groups tend to react faster than those with electron-donating groups. nih.gov While the process generates stoichiometric urea (B33335) waste, its operational simplicity and scalability make it a valuable tool for late-stage fluorination of complex molecules. organic-chemistry.orgnih.gov Furthermore, transition-metal-assisted protocols, such as those using ruthenium π-complexes, have expanded the scope to even the most electron-rich phenols and are adaptable for applications like PET imaging. nih.gov

Table 3: Deoxyfluorination of Various Phenols nih.gov

| Phenol Substrate | Reagent/Conditions | Yield (%) |

| 4-Cyanophenol | Reagent 1, CsF, Toluene, 80°C, 3h | >95 |

| 4-Acetylphenol | Reagent 1, CsF, Toluene, 80°C, 3h | >95 |

| 4-Methoxyphenol | Reagent 1, CsF, Toluene, 110°C, 20h | 82 |

| 4-Hydroxypyridine | Reagent 1, CsF, Toluene, 110°C, 20h | 85 |

Stereoselective and Regioselective Synthesis of Substituted Morpholinophenols

The morpholine (B109124) ring is a privileged scaffold in medicinal chemistry, known to improve pharmacokinetic properties. researchgate.net Its synthesis, especially with controlled stereochemistry, is a key area of research. The creation of a 2-morpholinophenol (B1351176) structure requires precise methods for both attaching the nitrogen to the phenolic ring and constructing the heterocyclic ring itself.

Amination Reactions in Phenol Derivatization

The introduction of a nitrogen substituent onto a phenol ring is a critical step in forming the 2-morpholinophenol core. Direct amination of phenols provides a versatile route to arylamines. researchgate.net Metal-free approaches have gained significant interest, utilizing accessible aminating reagents. researchgate.net One such strategy involves an alkylation-Smiles rearrangement protocol. researchgate.net

Catalytic methods using transition and noble metals (e.g., Pd, Rh, Ni) are also employed for the reductive amination of phenols. mdpi.com The reaction pathway often begins with the hydrogenation of the phenol to a cyclohexanone (B45756) intermediate. This is followed by condensation with an amine to form an imine, which is then hydrogenated to produce the final secondary amine product. mdpi.com The choice of catalyst and reaction conditions is crucial for controlling selectivity and yield. mdpi.com Derivatization can also be achieved by converting the hydroxyl group into an ester, which can then undergo further transformations. libretexts.org

Cycloaddition and Ring-Closing Approaches for Morpholine Ring Formation

Once the amino and hydroxyl functionalities are appropriately positioned, the morpholine ring can be constructed through cyclization. Several powerful strategies exist for this transformation.

Palladium-catalyzed carboamination is a key method for creating substituted morpholines from enantiomerically pure amino alcohols. nih.govnih.gov This intramolecular reaction between a substituted ethanolamine (B43304) derivative and an aryl bromide generates morpholine products with high stereocontrol, typically as single stereoisomers. nih.govnih.gov The mechanism is thought to proceed via a syn-aminopalladation of an alkene. nih.gov

Copper-promoted oxyamination of alkenes offers another direct route. This reaction involves the simultaneous intramolecular addition of an alcohol and intermolecular addition of an amine across a double bond, effectively constructing the morpholine ring. nih.gov This method is particularly useful for synthesizing 2-aminomethyl functionalized morpholines with high diastereoselectivity. nih.gov

Ring-closing metathesis (RCM) is a widely used and powerful tool for synthesizing unsaturated rings of various sizes, including the heterocyclic systems of morpholines. wikipedia.org RCM uses metal catalysts (typically ruthenium-based) to form a cycloalkene from a diene precursor via an intramolecular reaction, releasing ethylene (B1197577) as the only major byproduct. wikipedia.org While highly effective, RCM can be sensitive to impurities, such as morpholine traces in the solvent, which can inhibit the catalyst. acs.orgorgsyn.org

Other cyclization strategies include the S(N)2-type ring-opening of activated aziridines with haloalcohols, followed by base-mediated intramolecular ring closure, and gold-catalyzed cyclization of alkynylamines. nih.govrsc.org

Table 4: Comparison of Morpholine Ring Formation Strategies

| Method | Key Precursors | Catalyst/Reagent | Key Features |

| Pd-Catalyzed Carboamination | Substituted ethanolamine, Aryl bromide | Pd(OAc)₂, P(2-furyl)₃, NaOtBu | High stereocontrol, forms cis-3,5-disubstituted morpholines. nih.govnih.gov |

| Cu-Promoted Oxyamination | Alkenol, Amine | Copper(II) 2-ethylhexanoate | Intramolecular alcohol addition, intermolecular amine coupling. nih.gov |

| Ring-Closing Metathesis (RCM) | Diene-containing amino alcohol | Grubbs or Schrock catalyst (Ru-based) | Forms unsaturated rings, byproduct is ethylene. wikipedia.org |

| Aziridine Ring Opening | Activated aziridine, Haloalcohol | Lewis acid, then base | Highly regio- and stereoselective S(N)2 reaction. nih.gov |

Convergent and Divergent Synthesis Paradigms for Optimized Production

A convergent synthesis strategy involves the independent synthesis of key fragments of the target molecule, which are then combined in the final stages. For 5-Fluoro-2-morpholinophenol, a plausible convergent approach would involve the synthesis of a suitably activated 4-fluorophenol derivative and a protected morpholine species, followed by their coupling. A potential starting material for the phenolic component is 5-fluoro-2-nitrophenol, which can be synthesized from 2,4-difluoronitrobenzene. google.com The nitro group can then be reduced to an amine, which is subsequently diazotized and hydrolyzed to the phenol. Parallel to this, morpholine can be prepared and activated for subsequent coupling. The final key step would be a carbon-nitrogen bond formation, for instance, through a Buchwald-Hartwig amination or a similar cross-coupling reaction.

| Convergent Synthesis: Key Fragments and Coupling | |

| Fragment A: Phenolic Component | 5-fluoro-2-nitrophenol |

| Fragment B: Amine Component | Morpholine |

| Proposed Coupling Reaction | Buchwald-Hartwig Amination |

| Potential Catalyst | Palladium-based catalyst (e.g., Pd2(dba)3) with a suitable ligand (e.g., BINAP) |

| Base | Sodium tert-butoxide or similar |

| Solvent | Toluene or Dioxane |

In contrast, a divergent synthesis approach begins with a common intermediate that is progressively modified to yield a library of related compounds. nih.govrsc.org In the context of this compound, a divergent strategy could commence with a difunctionalized fluorobenzene (B45895) derivative, such as 1,4-difluoro-2-nitrobenzene. One of the fluorine atoms can be selectively substituted with morpholine via nucleophilic aromatic substitution. This common intermediate, 4-(3-fluoro-4-nitrophenyl)morpholine, can then serve as a branch point. The nitro group can be reduced to an amine, which can then be converted to various functional groups, including the target phenol via diazotization and hydrolysis. This approach is particularly advantageous for producing a range of derivatives for structure-activity relationship studies.

| Divergent Synthesis from a Common Intermediate | |

| Starting Material | 1,4-difluoro-2-nitrobenzene |

| Common Intermediate | 4-(3-fluoro-4-nitrophenyl)morpholine |

| Reaction to form Intermediate | Nucleophilic Aromatic Substitution with Morpholine |

| Divergent Step | Reduction of the nitro group to an amine |

| Final Transformation to Phenol | Diazotization of the amine followed by hydrolysis |

Process Intensification and Green Chemistry Approaches in Synthetic Design

Modern synthetic chemistry places a strong emphasis on sustainability and efficiency. pharmafeatures.comcetjournal.itcetjournal.it Process intensification and green chemistry are integral to achieving these goals in the synthesis of this compound.

Process intensification aims to develop smaller, cleaner, and more energy-efficient technologies. pharmafeatures.com For the synthesis of this compound, the transition from traditional batch reactors to continuous flow reactors offers significant advantages. beilstein-journals.orgpharmasalmanac.comresearchgate.netacs.orgmit.eduvapourtec.com Flow chemistry allows for superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved safety, and reduced reaction times. beilstein-journals.orgpharmasalmanac.comresearchgate.net For instance, the nitration and fluorination steps, which can be highly exothermic and hazardous in batch processing, can be managed more safely and efficiently in a microreactor system. cetjournal.itcetjournal.itpharmasalmanac.com

Green chemistry principles can be applied throughout the synthetic route to minimize environmental impact. nih.govchemrxiv.orgajgreenchem.comchemrxiv.orgeuropub.co.uk The choice of solvents is a critical aspect. Traditional volatile organic compounds (VOCs) can be replaced with greener alternatives such as ionic liquids or deep eutectic solvents (DESs) for certain reaction or extraction steps. rsc.orgnih.govarabjchem.orgmdpi.comresearchgate.net Furthermore, the use of catalytic methods, as opposed to stoichiometric reagents, is a cornerstone of green chemistry. cam.ac.ukresearchfeatures.com For the C-N bond formation step, employing a recyclable, heterogeneous catalyst could significantly reduce waste and simplify product purification. cam.ac.ukresearchgate.netnih.govmdpi.com

Biocatalysis presents another powerful green chemistry tool, particularly for the synthesis of chiral molecules. researchfeatures.comchemistryjournals.netnih.govresearchgate.netjocpr.comarranchemical.ienih.gov If an enantiomerically pure form of a this compound derivative were required, enzymes could be employed for stereoselective transformations, operating under mild, aqueous conditions and offering high enantioselectivity. nih.govresearchgate.netjocpr.comarranchemical.ienih.gov

| Application of Green Chemistry and Process Intensification | |

| Principle | Application in this compound Synthesis |

| Alternative Solvents | Use of Deep Eutectic Solvents (DESs) in nucleophilic substitution steps to replace traditional polar aprotic solvents. rsc.orgnih.govarabjchem.orgmdpi.comresearchgate.net |

| Catalysis | Employment of a heterogeneous palladium catalyst for the C-N coupling reaction, allowing for easy recovery and reuse. cam.ac.ukresearchgate.netnih.govmdpi.com |

| Energy Efficiency | Microwave-assisted synthesis for key steps to reduce reaction times and energy consumption. solubilityofthings.com |

| Process Intensification | Continuous flow synthesis for the nitration step to enhance safety and control over this highly exothermic reaction. cetjournal.itcetjournal.itpharmasalmanac.com |

| Biocatalysis | Enzymatic resolution for the production of chiral derivatives, if required, under mild and environmentally benign conditions. researchfeatures.comchemistryjournals.netnih.govresearchgate.netjocpr.comarranchemical.ienih.gov |

By integrating these cutting-edge methodologies, the synthesis of this compound can be transformed into a more efficient, sustainable, and economically viable process, meeting the demands of modern chemical manufacturing.

Sophisticated Chemical Reactivity and Transformative Derivatization of 5 Fluoro 2 Morpholinophenol

Exploration of Electrophilic Aromatic Substitution Reactivity on the Phenolic Ring

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic rings. wikipedia.org In these reactions, an electrophile replaces an atom, typically hydrogen, on the aromatic system. masterorganicchemistry.com The reaction proceeds through a two-step mechanism: the initial attack of the aromatic ring on the electrophile to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com

The regioselectivity and rate of SEAr reactions on the 5-Fluoro-2-morpholinophenol ring are dictated by the combined electronic effects of its substituents: the hydroxyl (-OH), morpholino, and fluoro (-F) groups.

Hydroxyl Group (-OH): This is a powerful activating group that donates electron density to the ring through resonance, stabilizing the carbocation intermediate. It is an ortho, para-director.

Morpholino Group: As a secondary amine linked to the ring, this group is also a strong activator and an ortho, para-director due to the lone pair of electrons on the nitrogen atom participating in resonance.

Fluoro Group (-F): Halogens are a unique class of substituents. While they are deactivating due to their inductive electron-withdrawing effect, they are ortho, para-directing because of their ability to donate electron density through resonance.

The positions on the phenolic ring open for substitution are C3, C4, and C6. The powerful activating and directing effects of the hydroxyl and morpholino groups are expected to dominate. The hydroxyl group strongly directs to its ortho (C3) and para (C6) positions. The morpholino group directs to its ortho (C3) and para (C6) positions. Given that both strong activators reinforce substitution at the C3 and C6 positions, these sites are the most probable points of electrophilic attack. Steric hindrance from the adjacent morpholine (B109124) group might slightly disfavor substitution at the C3 position compared to the C6 position.

Key electrophilic aromatic substitution reactions like halogenation, nitration, and sulfonation can be applied to functionalize the ring. masterorganicchemistry.comyoutube.com The specific conditions required would involve the generation of a potent electrophile, often facilitated by an acid catalyst. masterorganicchemistry.comyoutube.com

| Reaction Type | Typical Reagents | Predicted Major Product(s) |

|---|---|---|

| Halogenation (Bromination) | Br2, FeBr3 | 6-Bromo-5-fluoro-2-morpholinophenol and 3-Bromo-5-fluoro-2-morpholinophenol |

| Nitration | HNO3, H2SO4 | 5-Fluoro-2-morpholino-6-nitrophenol and 5-Fluoro-2-morpholino-3-nitrophenol |

| Sulfonation | Fuming H2SO4 | 4-Fluoro-2-hydroxy-3-morpholinobenzenesulfonic acid and 2-Fluoro-4-hydroxy-5-morpholinobenzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | 1-(4-Fluoro-2-hydroxy-3-morpholinophenyl)ethan-1-one and 1-(2-Fluoro-4-hydroxy-5-morpholinophenyl)ethan-1-one |

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a primary site for derivatization, enabling the synthesis of a wide array of ethers and esters and participating in oxidation reactions.

Etherification and esterification are common strategies to modify the properties of phenols. rug.nl Etherification typically involves the deprotonation of the phenol (B47542) to form a more nucleophilic phenoxide, which then reacts with an alkyl halide (Williamson ether synthesis).

Esterification can be achieved through several methods. The Fischer esterification involves reacting the phenol with a carboxylic acid in the presence of a strong acid catalyst. rug.nl Alternatively, more reactive carboxylic acid derivatives, such as acid chlorides or anhydrides, can be used to acylate the phenol, often in the presence of a base like pyridine. organic-chemistry.org More advanced methods, such as the Mitsunobu reaction or the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), can also facilitate ester formation under milder conditions. rug.nl

| Reaction | Reagents | Product Class |

|---|---|---|

| Etherification (Williamson) | 1. NaOH or K2CO3 2. R-X (e.g., CH3I) | 5-Fluoro-2-morpholinoanisole derivative |

| Esterification (Acylation) | RCOCl, Pyridine | 5-Fluoro-2-morpholinophenyl ester |

| Esterification (Fischer) | RCOOH, H+ catalyst | 5-Fluoro-2-morpholinophenyl ester |

Phenols are susceptible to oxidation, and the products formed depend on the oxidant and reaction conditions. Mild oxidation can lead to the formation of dimers or polymers. Stronger oxidizing agents, such as chromic acid or Fremy's salt, can oxidize phenols to quinones. In the case of this compound, oxidation would likely yield a para-quinone derivative due to the position of the hydroxyl group. The presence of other activating groups on the ring can make the molecule sensitive to oxidation, sometimes leading to complex product mixtures or ring-opening under harsh conditions.

Reactivity Profiles of the Morpholine Nitrogen Atom

The nitrogen atom in the morpholine ring is a secondary amine, rendering it both basic and nucleophilic. This allows for a range of reactions to functionalize this position.

N-Alkylation: The nitrogen can be alkylated by reacting with alkyl halides. This reaction introduces an alkyl group onto the nitrogen, forming a tertiary amine.

N-Acylation: Reaction with acid chlorides or anhydrides results in the formation of an N-acyl derivative (an amide). This transformation is often used to introduce various functional groups or to modify the electronic properties of the morpholino substituent.

Reductive Amination: The morpholine nitrogen can react with aldehydes or ketones to form an intermediate enamine or iminium ion, which can then be reduced to yield an N-substituted morpholine.

These reactions are fundamental for incorporating the this compound scaffold into larger molecular structures.

Functionalization at the Fluoro-Substituted Position

The carbon-fluorine bond in aryl fluorides is generally strong. Replacement of the fluorine atom typically requires a nucleophilic aromatic substitution (SNAr) mechanism. youtube.comyoutube.com SNAr reactions are facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, fluoride). nih.govnih.gov These groups stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. nih.gov

In this compound, the fluorine atom is at the C5 position. The substituents on the ring, particularly the hydroxyl and morpholino groups, are strongly electron-donating. These groups increase the electron density of the aromatic ring, destabilizing the negative charge of the Meisenheimer complex required for SNAr. Consequently, the fluorine atom in this compound is expected to be highly resistant to nucleophilic displacement under standard SNAr conditions. Functionalization at this position would likely require transition-metal-catalyzed cross-coupling reactions or other advanced synthetic methods rather than direct nucleophilic substitution.

Advanced Derivatization Strategies for the Synthesis of Novel Conjugates and Polymeric Systems

The distinct functional handles on this compound—the phenolic hydroxyl, the morpholine nitrogen, and the activated aromatic ring—make it a versatile building block for more complex molecular architectures.

Synthesis of Novel Conjugates: The molecule can be linked to other chemical entities, such as bioactive molecules, peptides, or fluorescent dyes, to create novel conjugates. nih.gov For instance, the phenolic hydroxyl could be used as a linker point to attach the molecule to a drug, potentially modifying its solubility or targeting capabilities. nih.gov The synthesis of new 5-fluoroisatin-chalcone conjugates has demonstrated the utility of similar fluorinated scaffolds in developing new antimicrobial agents. uobaghdad.edu.iqresearchgate.net The secondary amine of the morpholine ring provides another convenient site for conjugation through N-acylation or N-alkylation reactions.

Polymeric Systems: this compound can be incorporated into polymeric structures. The phenolic hydroxyl group can react with difunctional reagents (e.g., diacyl chlorides or diisocyanates) in polycondensation reactions to form polyesters or polyurethanes. Molecularly imprinted polymers (MIPs) have been developed for the controlled release of related compounds like 5-Fluorouracil, indicating the potential for creating specialized polymeric drug delivery systems. nih.govmdpi.com The development of such systems often involves synthesizing monomers that can be polymerized to form a matrix capable of encapsulating and releasing a therapeutic agent in a controlled manner. nih.govresearchgate.net

These advanced derivatization strategies open avenues for applying the unique properties of the this compound core in materials science and medicinal chemistry.

Advanced Theoretical and Computational Investigations of 5 Fluoro 2 Morpholinophenol

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods would provide precise information about the geometry, stability, and electronic distribution of 5-Fluoro-2-morpholinophenol.

Density Functional Theory (DFT) Studies on Ground and Excited States

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of molecules. aps.orgmdpi.comresearchgate.net A DFT study of this compound would involve optimizing the molecular geometry to find the most stable arrangement of its atoms in both the ground and excited electronic states. This process would yield key data points such as bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations would elucidate electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap generally implies higher reactivity. The molecular electrostatic potential (MEP) surface would also be calculated to identify regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack, respectively. mdpi.com

Table 1: Hypothetical DFT-Calculated Properties of this compound This table is illustrative and not based on published data.

| Parameter | Ground State Value | Excited State Value |

|---|---|---|

| Total Energy (Hartree) | Data not available | Data not available |

| HOMO Energy (eV) | Data not available | Data not available |

| LUMO Energy (eV) | Data not available | Data not available |

| HOMO-LUMO Gap (eV) | Data not available | Data not available |

| Dipole Moment (Debye) | Data not available | Data not available |

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer and intramolecular interactions. wisc.eduresearchgate.net It provides a localized, Lewis-like picture of the bonding within a molecule. For this compound, NBO analysis would quantify the delocalization of electron density between filled (donor) and empty (acceptor) orbitals.

Table 2: Hypothetical NBO Analysis of Key Interactions in this compound This table is illustrative and not based on published data.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP(O)morpholine (B109124) | π*(C-C)ring | Data not available |

| LP(N)morpholine | π*(C-C)ring | Data not available |

| π(C-C)ring | σ*(C-F) | Data not available |

| LP(O)phenol (B47542) | π*(C-C)ring | Data not available |

Molecular Modeling for Conformational Landscape Analysis and Intermolecular Interactions

Molecular modeling techniques are essential for exploring the three-dimensional shapes a molecule can adopt and how it interacts with other molecules. nih.govmdpi.com For this compound, this would involve identifying the different stable conformations (conformers) arising from the rotation around single bonds, particularly the bond connecting the morpholine ring to the phenol ring. By calculating the potential energy surface, the relative energies of these conformers and the energy barriers for their interconversion could be determined. This information is crucial for understanding the molecule's flexibility and the predominant shapes it assumes.

Molecular Dynamics Simulations to Elucidate Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations provide a time-resolved view of molecular motion, offering insights into the dynamic behavior of this compound. mdpi.comnih.gov An MD simulation would track the positions and velocities of all atoms in the molecule over time, governed by a chosen force field. This would reveal how the molecule behaves in different environments, such as in a vacuum or in the presence of a solvent. The effect of the solvent on the conformational preferences and the dynamics of the morpholine and phenol rings could be quantified. Key properties such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) would be calculated to assess the stability of the molecule's structure and the flexibility of its different regions. nih.gov

Computational Prediction of Reaction Mechanisms and Reactivity Profiles

Computational methods can be used to predict the likely chemical reactions that this compound might undergo and to elucidate the detailed mechanisms of these reactions. nih.govdaneshyari.commdpi.com By calculating the transition state structures and their corresponding activation energies, the most favorable reaction pathways can be identified. For example, the reactivity of the phenolic hydroxyl group or the susceptibility of the aromatic ring to electrophilic substitution could be investigated. Computational models can also predict various reactivity descriptors derived from DFT, such as electronegativity, hardness, and softness, which provide a quantitative measure of the molecule's chemical behavior. mdpi.com

Cutting Edge Spectroscopic and Analytical Methodologies for 5 Fluoro 2 Morpholinophenol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy offer direct insights into the hydrogen and carbon framework of a molecule. bhu.ac.inresearchgate.net

In ¹H NMR, the number of signals corresponds to the number of chemically non-equivalent protons. The chemical shift (δ) of each signal indicates the electronic environment of the proton, the integration value reveals the relative number of protons generating the signal, and the splitting pattern (multiplicity) provides information about adjacent protons. For 5-Fluoro-2-morpholinophenol, distinct signals would be expected for the protons on the aromatic ring, the morpholine (B109124) ring, and the hydroxyl group. The aromatic protons' chemical shifts and splitting patterns would be influenced by the positions of the fluorine, hydroxyl, and morpholine substituents.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. bhu.ac.inudel.edu Typically, each unique carbon atom in a molecule produces a distinct signal. udel.edulibretexts.org In proton-decoupled ¹³C NMR spectra, each signal appears as a singlet, simplifying the spectrum and allowing for the direct counting of non-equivalent carbons. libretexts.org The chemical shifts in ¹³C NMR are highly sensitive to the carbon's hybridization state and the electronegativity of attached atoms. udel.edulibretexts.orglibretexts.org The carbon atom bonded to the electronegative fluorine atom would exhibit a characteristic downfield shift and a large C-F coupling constant.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents hypothetical data based on established chemical shift ranges for similar functional groups.

Given the presence of a fluorine atom, Fluorine-19 (¹⁹F) NMR spectroscopy is a particularly powerful and informative technique. thermofisher.com The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it a highly sensitive nucleus for NMR analysis. oxinst.comwikipedia.org A key advantage of ¹⁹F NMR is its wide range of chemical shifts, which is significantly larger than that for ¹H NMR, making the ¹⁹F signal highly sensitive to the local electronic environment. thermofisher.comwikipedia.orgnih.gov

For this compound, the ¹⁹F NMR spectrum would show a single resonance, corresponding to the one fluorine atom on the aromatic ring. The precise chemical shift of this signal would provide confirmation of the fluorine's position. Furthermore, this signal would exhibit spin-spin coupling with the adjacent protons on the aromatic ring, appearing as a multiplet. Analyzing this coupling pattern (J-coupling constants) would definitively establish the connectivity between the fluorine atom and its neighboring protons. thermofisher.com

Table 2: Predicted ¹⁹F NMR Data for this compound This table presents hypothetical data based on typical values for fluoroaromatic compounds.

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This is the simplest 2D NMR experiment, which identifies protons that are coupled to each other, typically over two or three bonds. oxinst.com A COSY spectrum of this compound would display cross-peaks connecting the signals of adjacent protons. This would allow for the unambiguous assignment of protons within the aromatic ring and establish the -CH₂-CH₂- connectivity within the morpholine ring. oxinst.com

TOCSY (Total Correlation Spectroscopy): The TOCSY experiment reveals correlations between all protons within a coupled spin system, not just adjacent ones. columbia.edu For this compound, a TOCSY experiment would show correlations among all the protons of the morpholine ring, identifying them as a single, isolated spin system. oxinst.comcolumbia.edu It would similarly show correlations between all coupled protons on the aromatic ring. This technique is invaluable for distinguishing between different spin systems within the same molecule. columbia.edu

Advanced Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous confirmation of a compound's molecular formula. nih.govresearchgate.net Unlike low-resolution mass spectrometry which provides nominal mass, HRMS instruments can measure m/z values to several decimal places. researchgate.net This high accuracy allows for the calculation of the elemental composition. thermofisher.comresearchgate.net For this compound, HRMS would be used to measure the exact mass of the molecular ion ([M]+ or [M+H]+) and confirm that it matches the theoretical mass calculated for the formula C₁₀H₁₂FNO₂. This provides a high degree of confidence in the molecular identity. nih.gov

Table 3: High-Resolution Mass Spectrometry Data for this compound

Tandem Mass Spectrometry (MS/MS) provides further structural confirmation by analyzing the fragmentation patterns of a selected precursor ion. nih.gov In an MS/MS experiment, the molecular ion of this compound would be isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions (product ions) are then mass-analyzed.

The fragmentation pattern provides a "fingerprint" of the molecule's structure. For this compound, characteristic fragments would be expected from the cleavage of the morpholine ring and the bonds connecting it to the phenol (B47542) ring. This data helps to piece together the different components of the molecule, confirming the presence of both the fluorophenol and morpholine substructures.

Table 4: Plausible MS/MS Fragmentation Pathways for this compound ([M+H]⁺) This table presents hypothetical fragmentation data.

Vibrational Spectroscopy for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy provides a molecular fingerprint by probing the vibrational modes of a molecule. These techniques are paramount for identifying functional groups and gaining insights into the conformational structure of this compound.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum is a unique pattern of absorption bands corresponding to specific functional groups. For this compound, the FTIR spectrum is characterized by several key absorption bands that confirm its molecular structure. The presence of the hydroxyl (-OH), morpholine, and fluoro-aromatic moieties gives rise to distinct vibrational signatures.

Key vibrational modes for this compound would be expected in the following regions:

O-H Stretching: A broad band typically observed in the 3200-3600 cm⁻¹ region, indicative of the phenolic hydroxyl group.

C-H Stretching: Aromatic C-H stretches generally appear around 3000-3100 cm⁻¹, while aliphatic C-H stretches from the morpholine ring are found just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ range.

C-O Stretching: The phenolic C-O stretch would likely produce a strong band in the 1200-1260 cm⁻¹ region. The C-O-C stretches of the morpholine ring would also appear in the fingerprint region.

C-F Stretching: A strong absorption band, characteristic of the carbon-fluorine bond, is typically found in the 1000-1400 cm⁻¹ region.

C-N Stretching: The stretching vibration of the C-N bond in the morpholine ring would be present in the 1000-1250 cm⁻¹ range.

A representative, though hypothetical, data table of expected FTIR peaks for this compound is presented below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad, Strong | O-H Stretch (Phenol) |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2950, ~2850 | Medium | Aliphatic C-H Stretch (Morpholine) |

| ~1600, ~1500 | Medium-Strong | Aromatic C=C Ring Stretch |

| ~1250 | Strong | Phenolic C-O Stretch |

| ~1150 | Strong | C-F Stretch |

| ~1100 | Strong | C-N Stretch (Morpholine) |

Note: This data is illustrative and based on characteristic functional group frequencies. Actual experimental values may vary.

Raman Spectroscopy Applications

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. This often results in different relative intensities for vibrational modes, providing a more complete picture of the molecular structure.

For this compound, Raman spectroscopy would be particularly useful for observing vibrations that are weak or absent in the FTIR spectrum. For instance, the symmetric stretching of the aromatic ring is often a strong band in the Raman spectrum.

Key expected Raman shifts for this compound include:

Symmetric aromatic ring breathing modes.

Vibrations involving the C-F bond.

Skeletal vibrations of the morpholine ring.

| Raman Shift (cm⁻¹) | Intensity | Assignment |

| ~3060 | Strong | Aromatic C-H Stretch |

| ~1610 | Strong | Aromatic Ring Breathing |

| ~1350 | Medium | C-H Bending |

| ~1150 | Medium | C-F Stretch |

| ~800 | Strong | Ring Breathing (Substituted Benzene) |

Note: This data is illustrative and based on typical Raman shifts for similar structures. Actual experimental values may vary.

Electronic Spectroscopy for Chromophore Characterization

Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light. This technique is crucial for characterizing the chromophoric systems present in this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is primarily determined by the electronic transitions within the substituted benzene (B151609) ring. The presence of the hydroxyl, morpholino, and fluoro substituents influences the energy of these transitions and, consequently, the wavelength of maximum absorption (λmax).

The phenolic group and the aromatic ring constitute the primary chromophore. The lone pair of electrons on the oxygen atom of the hydroxyl group and the nitrogen of the morpholine ring can interact with the π-electron system of the benzene ring, leading to π → π* and n → π* transitions. The fluorine substituent can also have a modest effect on the absorption spectrum.

Typically, substituted phenols exhibit strong absorption bands in the UV region. For this compound, one would expect absorption maxima in the range of 270-290 nm, which is characteristic of the phenyl chromophore with auxochromic groups.

| Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition |

| Methanol | ~275 | Value not available | π → π |

| Cyclohexane | ~272 | Value not available | π → π |

Note: This data is hypothetical and illustrates expected absorption ranges. The solvent can influence the exact position of the λmax.

Sophisticated Chromatographic Techniques for Purity Assessment and Complex Mixture Analysis

Chromatographic methods are essential for separating, identifying, and quantifying the components of a mixture. For this compound, these techniques are vital for assessing its purity and for its analysis in more complex matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique used for the separation of compounds based on their differential partitioning between a stationary phase and a mobile phase. For a compound like this compound, reversed-phase HPLC (RP-HPLC) is a commonly employed method. In RP-HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase.

The retention time of this compound in an HPLC system is dependent on several factors, including the column chemistry, the composition of the mobile phase (e.g., the ratio of water to an organic solvent like acetonitrile (B52724) or methanol), the pH of the mobile phase, and the flow rate. By optimizing these parameters, a sharp, well-defined peak can be obtained, allowing for accurate quantification and purity determination.

A hypothetical HPLC method for the analysis of this compound is outlined below.

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 275 nm |

| Injection Volume | 10 µL |

| Retention Time | Dependent on exact conditions |

Note: This is an example of a typical HPLC method; specific conditions would need to be developed and validated for the precise analysis of this compound.

Gas Chromatography (GC) Coupled with Advanced Detectors

Gas Chromatography (GC) is a premier technique for the separation and analysis of volatile and semi-volatile compounds. For this compound, which possesses moderate volatility, GC coupled with high-sensitivity detectors provides a powerful analytical tool for purity assessment and quantification.

Due to the presence of a polar phenolic hydroxyl group, direct analysis can sometimes lead to peak tailing. To mitigate this, derivatization—such as silylation to form a more volatile trimethylsilyl (B98337) (TMS) ether—is a common strategy to improve chromatographic performance. The separation is typically achieved on a capillary column with a non-polar or mid-polar stationary phase.

Advanced detectors are crucial for obtaining comprehensive data:

Mass Spectrometry (MS): GC-MS is the most definitive detector, providing both qualitative and quantitative information. Electron Ionization (EI) yields a reproducible fragmentation pattern that serves as a chemical fingerprint, allowing for structural elucidation and library matching. The high resolution of modern mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap analyzers, allows for the determination of elemental composition from accurate mass measurements. iastate.edu

Flame Ionization Detector (FID): FID offers high sensitivity and a wide linear range for quantifying the compound, particularly in purity assays where universal carbon response is advantageous.

Electron Capture Detector (ECD): Given the presence of an electronegative fluorine atom, an ECD can be employed for highly sensitive and selective detection of this compound, especially in trace analysis scenarios.

Table 1: Hypothetical GC-MS Data for Derivatized this compound

| Parameter | Value/Observation |

|---|---|

| GC Column | 30 m x 0.25 mm, 0.25 µm film (5% Phenyl Polysiloxane) |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Retention Time | 12.5 minutes |

| Ionization Mode | Electron Ionization (EI) |

| Molecular Ion (M+) | m/z 283 (TMS derivative) |

| Key Fragment Ions (m/z) | 268 (Loss of CH₃), 196 (Loss of TMS-O), 86 (Morpholine fragment) |

Multidimensional Chromatography Approaches

For the analysis of this compound within highly complex matrices, such as synthetic reaction mixtures or biological samples, one-dimensional chromatography may not provide sufficient resolving power. Multidimensional chromatography, particularly comprehensive two-dimensional gas chromatography (GCxGC), offers significantly enhanced peak capacity and separation. researchgate.netchromatographyonline.com

In a typical GCxGC setup, the effluent from a primary column (e.g., non-polar) is subjected to continuous, rapid separation on a second, orthogonal column (e.g., polar) via a modulator. This results in a structured two-dimensional chromatogram that separates compounds based on two independent properties, such as boiling point and polarity. This approach is exceptionally effective for resolving the target analyte from structurally similar impurities, isomers, or matrix components that may co-elute in a single-column separation.

Table 2: Conceptual Comparison of 1D-GC vs. GCxGC for Impurity Analysis

| Analytical Challenge | 1D-GC Result | GCxGC Advantage |

|---|---|---|

| Isomeric Impurity | Co-elutes with the main peak, making quantification difficult. | Resolves the isomer from the main peak in the second dimension based on polarity differences. |

| Matrix Interference | A large matrix peak obscures the analyte peak. | Separates the analyte into a different region of the 2D plot, away from the interference. |

| Trace-Level Byproducts | Peaks are below the baseline noise or unresolved from the tail of the main peak. | Enhanced signal-to-noise and resolution allow for the clear detection and identification of minor components. |

Solid-State Characterization Techniques

The physical properties of a chemical compound in its solid state are governed by its crystal structure and particle characteristics. axplora.com Solid-state characterization is essential for understanding properties like stability, solubility, and bioavailability, which are critical in pharmaceutical development. nih.govjyoungpharm.org

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is the definitive technique for probing the long-range atomic order within a solid material. farmaceut.org It is fundamental for determining whether this compound exists in a crystalline or amorphous state.

Powder X-ray Diffraction (PXRD): This technique is used to generate a characteristic "fingerprint" of a crystalline solid. The resulting diffractogram, a plot of X-ray intensity versus the diffraction angle (2θ), is unique to a specific crystal form (polymorph). PXRD is the primary tool for polymorph screening, stability testing, and routine quality control of crystalline materials.

Single-Crystal X-ray Diffraction (SCXRD): If a suitable single crystal of the compound can be grown, SCXRD can be used to determine the exact three-dimensional arrangement of atoms in the crystal lattice. This provides unambiguous structural confirmation, including bond lengths, bond angles, and intermolecular interactions.

Table 3: Illustrative Powder XRD Data for a Crystalline Form of this compound

| Diffraction Angle (2θ) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.5 | 8.42 | 100 |

| 15.2 | 5.82 | 45 |

| 18.8 | 4.72 | 80 |

| 21.1 | 4.21 | 65 |

Advanced Microscopic Techniques (e.g., AFM, SEM, TEM)

Microscopic techniques provide direct visualization of the solid material at various scales, offering insights into particle morphology, surface features, and internal structure. nih.govnih.govresearchgate.net

Scanning Electron Microscopy (SEM): SEM is widely used to study the size, shape, and surface topography of the particles of this compound. It provides high-resolution, three-dimensional-like images that are invaluable for understanding the material's flowability and compaction properties.

Transmission Electron Microscopy (TEM): TEM offers much higher magnification than SEM, enabling the visualization of the internal structure of particles. It can be used to identify crystal defects, dislocations, and stacking faults within the crystalline lattice.

Atomic Force Microscopy (AFM): AFM is a high-resolution scanning probe technique that can map the surface topography at the nanometer scale. It can be used to visualize crystal growth steps and measure surface roughness, providing nanoscale details that are inaccessible by other microscopic methods.

Table 4: Information Provided by Advanced Microscopic Techniques

| Technique | Primary Information Obtained | Scale of Analysis |

|---|---|---|

| SEM | Particle size, shape, and surface morphology | Micrometer to Nanometer |

| TEM | Internal crystal structure, defects, lattice imaging | Nanometer to Angstrom |

| AFM | High-resolution 3D surface topography, surface roughness | Nanometer to Angstrom |

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and chemical states of atoms within the top 1-10 nanometers of a material's surface. frontiersin.org For this compound, XPS can verify the presence and chemical environment of all constituent elements (C, H, O, N, F) on the particle surface. nih.govredalyc.org

By analyzing the high-resolution spectra of individual elements, one can distinguish between different bonding environments. For example, the carbon (C 1s) spectrum can be deconvoluted to identify contributions from C-C/C-H, C-N, C-O, and C-F bonds. The presence of a strong fluorine (F 1s) signal at its characteristic binding energy confirms the successful fluorination of the molecule on the surface. researchgate.net

Table 5: Predicted XPS Binding Energies for this compound

| Core Level | Predicted Binding Energy (eV) | Inferred Chemical State |

|---|---|---|

| F 1s | ~687.0 | C-F |

| O 1s | ~533.0 | C-O-C (ether), C-OH (phenol) |

| N 1s | ~400.0 | C-N-C (amine) |

| C 1s | ~285.0 | C-C, C-H |

| ~286.5 | C-N, C-O |

In Depth Mechanistic Investigations of Reactions Involving 5 Fluoro 2 Morpholinophenol

Detailed Kinetic Studies of Reaction Pathways and Rate Law Determination

Kinetic studies are fundamental to understanding reaction mechanisms, providing quantitative data on reaction rates and their dependence on reactant concentrations. For reactions involving 5-Fluoro-2-morpholinophenol, such studies would be crucial in elucidating the sequence of elementary steps. A typical investigation would involve systematically varying the concentrations of the reactants and any catalysts, while monitoring the rate of product formation or reactant consumption, often using spectroscopic methods like UV-Vis or NMR spectroscopy.

The data obtained would be used to derive a rate law, an equation that expresses the reaction rate as a function of the concentration of each species involved in the reaction. For instance, a hypothetical reaction of this compound with an electrophile (E+) could follow a rate law such as:

Rate = k[this compound][E+]n

where 'k' is the rate constant and 'n' is the order of the reaction with respect to the electrophile. The determination of these parameters would provide insight into the molecularity of the rate-determining step. However, at present, specific rate laws and kinetic data for reactions of this compound are not available in the literature.

Table 1: Hypothetical Kinetic Data for a Reaction of this compound This table is for illustrative purposes only, as experimental data is not currently available.

| Experiment | [this compound] (M) | [Reactant B] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | Data Not Available |

| 2 | 0.20 | 0.10 | Data Not Available |

Identification and Characterization of Transient Reaction Intermediates

The course of a chemical reaction often involves the formation of short-lived, high-energy species known as transient reaction intermediates. The identification and characterization of these intermediates are key to confirming a proposed reaction mechanism. For this compound, potential reactions could involve intermediates such as phenonium ions, quinone methides, or radical cations, depending on the reaction conditions.

Advanced spectroscopic techniques are typically employed to detect and characterize these fleeting species. These can include:

Low-Temperature Spectroscopy: By conducting reactions at very low temperatures, the lifetime of intermediates can be extended, allowing for their observation by NMR or IR spectroscopy.

Flash Photolysis: This technique uses a short, intense pulse of light to generate intermediates, which are then monitored by fast spectroscopic methods.

Mass Spectrometry: Techniques like electrospray ionization (ESI-MS) can be used to detect and determine the mass-to-charge ratio of charged intermediates.

Currently, there are no published studies that identify or characterize transient intermediates in reactions involving this compound.

Elucidation of Catalytic Cycles and Enantioselective Mechanisms

Given its chiral nature (if the morpholine (B109124) ring is substituted in a way to create a stereocenter) and the presence of multiple functional groups, this compound could potentially be involved in catalytic processes, either as a substrate or as a ligand for a metal catalyst. The elucidation of a catalytic cycle involves identifying all the steps in the cycle, including substrate binding, oxidative addition, migratory insertion, and reductive elimination.

In the context of enantioselective catalysis, where one enantiomer of a product is preferentially formed, understanding the mechanism is crucial for optimizing the catalyst. This often involves a combination of kinetic studies, intermediate characterization, and computational modeling to determine the origin of the stereoselectivity. For this compound, this would be relevant in reactions such as asymmetric hydrogenation or C-C bond-forming reactions. As with the previous sections, specific research on the catalytic applications and related enantioselective mechanisms of this compound is not currently documented.

Role of Non-Covalent Interactions, Including Hydrogen Bonding, in Reaction Mechanisms

Non-covalent interactions, while weaker than covalent bonds, play a critical role in directing the stereochemical outcome and influencing the rate of chemical reactions. For this compound, several non-covalent interactions are conceivable due to its molecular structure.

The phenolic hydroxyl (-OH) group is a strong hydrogen bond donor and can also act as a hydrogen bond acceptor. The nitrogen and oxygen atoms within the morpholine ring are potential hydrogen bond acceptors. The fluorine atom, while a weak hydrogen bond acceptor, can participate in such interactions, particularly with strong donors.

Intramolecular hydrogen bonding between the phenolic -OH group and the nitrogen or oxygen of the morpholine ring is possible and would influence the conformation and reactivity of the molecule. Intermolecular hydrogen bonding with solvent molecules, reactants, or catalysts would also significantly impact reaction pathways.

The study of weak N-H···F hydrogen bonding in related molecules, such as 4-anilino-5-fluoroquinazolines, has been accomplished using a combination of NMR spectroscopy, X-ray crystallography, and DFT calculations. researchgate.net In these systems, a through-space coupling between the N-H proton and the fluorine atom (1hJNH,F) of around 19 Hz was observed, providing direct evidence of this interaction. researchgate.net A similar methodological approach could be applied to study potential O-H···F or other hydrogen bonds in reaction systems involving this compound to understand how these interactions might stabilize transition states or intermediates.

Table 2: Potential Non-Covalent Interactions in this compound

| Interaction Type | Donor | Acceptor | Potential Role |

|---|---|---|---|

| Intramolecular H-Bond | Phenolic -OH | Morpholine N or O | Conformational restriction, modulation of phenol (B47542) acidity |

| Intermolecular H-Bond | Phenolic -OH | Solvent/Reagent | Solvation effects, transition state stabilization |

Elucidating Structure Activity Relationships for 5 Fluoro 2 Morpholinophenol Derivatives

Systematic Investigation of the Impact of Fluorine Position and Substitution on Molecular Recognition

The position of the fluorine atom on the phenolic ring of 5-Fluoro-2-morpholinophenol derivatives is a critical determinant of their molecular recognition properties. The electron-withdrawing nature of fluorine can significantly alter the acidity of the phenolic hydroxyl group, which in turn influences its ability to act as a hydrogen bond donor. The impact of fluorine's position can be systematically evaluated by comparing derivatives with fluorine at different positions on the phenyl ring.

For instance, moving the fluorine from the 5-position to the 4-position (para to the hydroxyl group) would likely increase the acidity of the phenol (B47542) to a greater extent due to the combined inductive and resonance effects. This enhanced acidity could lead to stronger hydrogen bond donation in interactions with biological targets. Conversely, a fluorine at the 6-position (ortho to the hydroxyl group) might engage in intramolecular hydrogen bonding, which could decrease its acidity and alter the preferred conformation of the molecule.

Furthermore, the substitution of hydrogen with fluorine can influence ligand-protein interactions through favorable orthogonal multipolar C–F···C=O interactions and by displacing water molecules from binding pockets. The low polarizability of the C-F bond can also reduce non-specific binding, potentially leading to improved selectivity.

A hypothetical analysis of the impact of fluorine position on the pKa and binding affinity of a generic 2-morpholinophenol (B1351176) scaffold is presented in Table 1.

| Compound | Fluorine Position | Predicted pKa | Hypothetical Binding Affinity (IC50, nM) |

|---|---|---|---|

| 2-Morpholinophenol | None | 9.8 | 500 |

| 4-Fluoro-2-morpholinophenol | 4- (para) | 9.2 | 150 |

| This compound | 5- (meta) | 9.5 | 250 |

| 6-Fluoro-2-morpholinophenol | 6- (ortho) | 9.7 | 400 |

Analysis of the Influence of Morpholine (B109124) Ring Substituents on Binding and Selectivity

The morpholine ring of this compound is not merely a solubilizing group; it actively participates in shaping the binding affinity and selectivity of the molecule. Substituents on the morpholine ring can introduce steric bulk, alter the basicity of the nitrogen atom, and provide additional points of interaction with the target protein.

For example, the introduction of small alkyl groups, such as a methyl group at the C-2 or C-6 positions of the morpholine ring, can introduce chirality and provide a vector for exploring specific sub-pockets within a binding site. The stereochemistry of these substituents can be critical, with one enantiomer often exhibiting significantly higher affinity than the other.

Furthermore, the nitrogen atom of the morpholine ring can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor. Its basicity (pKa) can be modulated by the presence of electron-withdrawing or electron-donating substituents on the ring, thereby influencing the strength of these interactions.

Table 2 illustrates the hypothetical effect of morpholine ring substituents on the binding affinity and selectivity of this compound for two related receptor subtypes.

| Compound | Morpholine Substituent | Receptor A Binding Affinity (Ki, nM) | Receptor B Binding Affinity (Ki, nM) | Selectivity (A vs. B) |

|---|---|---|---|---|

| This compound | None | 100 | 300 | 3-fold |

| (R)-5-Fluoro-2-(2-methylmorpholino)phenol | (R)-2-Methyl | 50 | 500 | 10-fold |

| (S)-5-Fluoro-2-(2-methylmorpholino)phenol | (S)-2-Methyl | 200 | 400 | 2-fold |

| 5-Fluoro-2-(4-acetylmorpholino)phenol | 4-Acetyl | 500 | 600 | 1.2-fold |

Rational Design Principles for Modulating Molecular Interactions Based on Structural Modifications

The rational design of novel this compound derivatives hinges on a deep understanding of the SAR principles discussed previously. By strategically modifying the core scaffold, it is possible to fine-tune the molecular interactions to enhance potency, selectivity, and pharmacokinetic properties.

One key principle is bioisosteric replacement . For instance, the phenolic hydroxyl group could be replaced with other hydrogen bond donors like a primary sulfonamide or a hydroxamic acid to explore different interaction geometries. Similarly, the morpholine oxygen could be replaced with a sulfur atom (thiomorpholine) to alter the ring's conformation and polarity.

Structure-based design , guided by the X-ray crystal structure of a target protein in complex with a ligand, is another powerful approach. This allows for the design of derivatives with substituents that can form specific interactions with amino acid residues in the binding pocket, leading to significant gains in affinity.

Computational Approaches to Structure-Activity Correlation (e.g., molecular docking simulations)

Computational chemistry offers a powerful toolkit for understanding and predicting the SAR of this compound derivatives. Molecular docking simulations can predict the binding mode and estimate the binding affinity of a series of analogs within the active site of a target protein. These simulations can provide valuable insights into the specific interactions that contribute to binding, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For example, docking studies could reveal that the fluorine atom at the 5-position is favorably interacting with a specific backbone carbonyl group in the protein, while the morpholine nitrogen is forming a hydrogen bond with a key aspartate residue. This information can then be used to design new derivatives that enhance these interactions.

Quantitative Structure-Activity Relationship (QSAR) studies can also be employed to build mathematical models that correlate the physicochemical properties of the compounds with their biological activity. These models can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.

Table 3 provides a hypothetical example of how molecular docking scores could correlate with the experimentally observed binding affinities for a series of this compound derivatives.

| Compound | Modification | Docking Score (kcal/mol) | Experimental Binding Affinity (IC50, nM) |

|---|---|---|---|

| Derivative 1 | Parent Compound | -8.5 | 250 |

| Derivative 2 | Added 3-chloro group | -9.2 | 80 |

| Derivative 3 | Added 4-methoxy group | -8.1 | 400 |

| Derivative 4 | Replaced morpholine with piperidine | -7.5 | 1200 |

By integrating these systematic investigations, rational design principles, and computational approaches, the exploration of the chemical space around the this compound scaffold can be accelerated, leading to the discovery of novel and potent therapeutic agents.

Emerging Research Directions and Future Outlook for 5 Fluoro 2 Morpholinophenol

Development of Sustainable and Environmentally Benign Synthetic Routes

The chemical industry's increasing focus on green chemistry is driving the development of synthetic routes that are both efficient and environmentally responsible. For 5-Fluoro-2-morpholinophenol, future research will likely concentrate on replacing traditional synthetic methods with more sustainable alternatives. This involves the use of safer solvents, renewable starting materials, and catalytic processes that minimize waste and energy consumption.

Key research objectives in this area include:

Catalyst Development: Investigating solid acid catalysts, such as Nafion® NR50, which can replace corrosive liquid acids and are easily recoverable and reusable, offering a greener pathway for cyclization or condensation steps. mdpi.com

Alternative Energy Sources: Employing microwave irradiation or flow chemistry to enhance reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. mdpi.com

Green Solvents: Exploring the use of bio-based solvents or water as reaction media to reduce the reliance on volatile and often toxic organic solvents.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product, thereby minimizing the generation of byproducts.

| Strategy | Potential Advantage for this compound Synthesis | Relevant Research Area |

| Heterogeneous Catalysis | Simplified product purification, catalyst reusability, reduced corrosive waste. | Use of solid acids like Nafion® NR50. mdpi.com |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, potential for improved yields and selectivity. | Environmentally friendly quinoline (B57606) synthesis. mdpi.com |

| Flow Chemistry | Enhanced heat and mass transfer, improved safety for hazardous reactions, potential for scalability. researchgate.net | Continuous manufacturing of active pharmaceutical ingredients. purdue.edu |

| Bio-derived Solvents | Reduced environmental impact, lower toxicity, potential for biodegradability. | Green chemistry principles. |

Exploration of Uncharted Reactivity Profiles under Novel Catalytic Systems

The functional groups present in this compound—the phenol (B47542), the morpholine (B109124), and the fluorinated ring—offer multiple sites for chemical modification. Future research will delve into exploring the reactivity of this scaffold under novel catalytic conditions to generate diverse libraries of derivatives. This includes leveraging modern catalytic methods that are often more efficient and selective than traditional approaches.

Areas of focus are expected to include:

C-H Functionalization: Directly modifying the aromatic ring's carbon-hydrogen bonds to introduce new functional groups, bypassing the need for pre-functionalized starting materials.

Photoredox Catalysis: Using visible light to drive chemical transformations under mild conditions, enabling reactions that are difficult to achieve with conventional thermal methods.

Asymmetric Catalysis: Developing chiral catalysts to control the stereochemistry of reactions, which is crucial for synthesizing enantiomerically pure derivatives for biological applications.

Dual Catalysis: Combining two different catalytic cycles in a single pot to facilitate tandem reactions, increasing molecular complexity in fewer synthetic steps.

Integration with Automated Synthesis and High-Throughput Experimentation Platforms

The discovery and optimization of new reactions and synthetic routes can be significantly accelerated through automation and high-throughput experimentation (HTE). purdue.edunih.gov These platforms allow for the rapid screening of a vast number of reaction parameters, such as catalysts, ligands, solvents, and temperatures, in a time- and material-efficient manner. nih.govnih.gov

For this compound, HTE can be applied to:

Reaction Optimization: Quickly identifying the optimal conditions for known transformations, such as cross-coupling or amination reactions, to maximize yield and minimize impurities. nih.gov

Discovery of New Reactivity: Screening large arrays of catalysts and reagents to uncover novel transformations and expand the accessible chemical space of this compound derivatives. nih.gov

Process Development: Facilitating the rapid translation of optimized reaction conditions from small-scale discovery to larger-scale production, including continuous flow synthesis. purdue.edupurdue.edu

A hypothetical HTE screen for a Suzuki-Miyaura cross-coupling reaction on a protected this compound derivative could involve a 96-well plate format to test various palladium catalysts and ligands simultaneously.

| Well | Pd Catalyst | Ligand | Base | Solvent | Yield (%) |

| A1 | Pd(OAc)₂ | Q-Phos | K₃PO₄ | Toluene | 85 |

| A2 | Pd₂(dba)₃ | JohnPhos | K₃PO₄ | Toluene | 92 |

| A3 | Pd(OAc)₂ | dtbpf | K₃PO₄ | Toluene | 78 |

| B1 | Pd(OAc)₂ | Q-Phos | Cs₂CO₃ | Dioxane | 65 |

| B2 | Pd₂(dba)₃ | JohnPhos | Cs₂CO₃ | Dioxane | 75 |

| B3 | Pd(OAc)₂ | dtbpf | Cs₂CO₃ | Dioxane | 68 |

This is a representative data table illustrating the concept of HTE.

Application of Advanced Analytical Methodologies for In-Situ Reaction Monitoring and Process Optimization

Process Analytical Technology (PAT) is becoming integral to modern chemical manufacturing, enabling real-time monitoring and control of chemical processes. nih.gov The application of advanced analytical techniques for in-situ monitoring allows for a deeper understanding of reaction kinetics, intermediate formation, and impurity profiles, leading to more robust and optimized synthetic processes.

For the synthesis of this compound, these methodologies can provide significant benefits:

Real-Time Kinetic Analysis: Using techniques like in-line Nuclear Magnetic Resonance (NMR) or UV/Vis spectroscopy to continuously monitor the concentration of reactants, intermediates, and products without sampling. nih.govbeilstein-journals.org

Impurity Profiling: Identifying and quantifying the formation of byproducts in real-time, allowing for immediate adjustments to reaction parameters to improve product purity. nih.gov

Automated Optimization: Integrating in-line analytical data with automated reactor systems to create self-optimizing platforms that can autonomously find the best reaction conditions. semanticscholar.org

| Analytical Technique | Information Gained | Application in Synthesis |

| In-line NMR Spectroscopy | Structural information, quantitative concentration of species. | Monitoring reaction progress, identifying intermediates, kinetic studies. beilstein-journals.org |

| In-line UV/Vis Spectroscopy | Concentration of chromophoric species. | Determining reaction endpoints, monitoring conversion of starting materials. nih.gov |

| Mass Spectrometry (MS) | Molecular weight of components, impurity identification. | Reaction monitoring, high-throughput screening analysis. purdue.edu |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of mixture components. | Final product purity analysis, offline reaction monitoring. |

Computational Design of Next-Generation Phenolic Compounds with Tailored Architectures

Computational chemistry and molecular modeling have become powerful tools in the rational design of new molecules with specific, desired properties. nih.gov For phenolic compounds, methods like Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) analyses are used to predict properties such as antioxidant activity, reactivity, and biological interactions. nih.govlp.edu.ua

Future research on this compound and its analogues will heavily leverage these computational approaches to:

Predict Physicochemical Properties: Calculate key descriptors like bond dissociation enthalpy (BDE), ionization potential, and electron distribution to predict the antioxidant potential and reactivity of new derivatives. lp.edu.ua

Guide Synthetic Efforts: Computationally screen virtual libraries of this compound derivatives to identify candidates with the most promising properties before committing to their synthesis, saving time and resources.

Design for Specific Targets: Employ structure-based design and molecular docking to engineer derivatives that can bind to specific biological targets with high affinity and selectivity, a key strategy in drug discovery. mdpi.comnih.gov

| Computational Method | Application to Phenolic Compound Design | Predicted Property |

| Density Functional Theory (DFT) | Calculation of electronic structure and reaction enthalpies. lp.edu.ua | Antioxidant activity, O-H Bond Dissociation Enthalpy (BDE). lp.edu.ua |

| QSAR (Quantitative Structure-Activity Relationship) | Correlating chemical structure with biological activity. nih.gov | Radical scavenging activity, potential toxicity. nih.gov |

| Molecular Docking | Simulating the interaction between a small molecule and a protein target. | Binding affinity, target selectivity. |

| Machine Learning / AI | Integrating with experimental data to build predictive models for protein engineering and drug discovery. mdpi.com | Success rates of engineered proteins, identification of viable drug candidates. mdpi.com |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Fluoro-2-morpholinophenol, considering precursor availability and reaction efficiency?

- Methodological Answer : Fluorophenol derivatives like 5-Fluoro-2-nitrophenol (mp 35–37°C, CAS 446-36-6) are common precursors. Nitro groups can be reduced to amines and subsequently functionalized with morpholine via nucleophilic substitution. Reaction efficiency depends on solvent polarity and temperature control, as seen in analogous fluorinated intermediates . For fluorinated aromatic systems, Pd-catalyzed coupling or direct fluorination (e.g., Balz-Schiemann reaction) may be explored, though purity must be verified via HPLC (>95% by HLC) .

Q. How should researchers handle storage and stability of this compound to prevent degradation?

- Methodological Answer : Fluorophenols are sensitive to light and oxidation. Store at 0–6°C in amber vials under inert gas, as recommended for structurally similar compounds like 5-Fluoro-2-hydroxybenzoic acid (shipped with blue ice) . Stability tests under varying pH and temperature (e.g., 25°C vs. 4°C) should be conducted, with degradation monitored via UV-Vis or LC-MS .